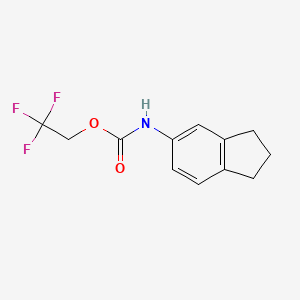
2,2,2-trifluoroethyl 2,3-dihydro-1H-inden-5-ylcarbamate
Overview
Description
“2,2,2-Trifluoroethyl 2,3-dihydro-1H-inden-5-ylcarbamate” is a chemical compound with the molecular formula C12H12F3NO2 . It has a molecular weight of 259.22 g/mol .
Molecular Structure Analysis
The molecular structure of “2,2,2-trifluoroethyl 2,3-dihydro-1H-inden-5-ylcarbamate” consists of 12 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Scientific Research Applications
Synthesis and Chemical Properties
- Difluorinated Polyols Synthesis : Trifluoroethyl N-[2-(tert-butyldiphenylsilyloxy)ethyl]-N-isopropylcarbamate, a related compound, has been used in syntheses of difluorinated polyols. This involves dehydrofluorination–metallation followed by addition to aldehydes, resulting in allylic alcohols. Further reactions lead to difluorinated polyols upon deprotection (Balnaves, Percy, & Palmer, 1999).
Chiral Discrimination and Chromatography
- Chiral Discrimination in Liquid Chromatography : Cellulose tris(5-fluoro-2-methylphenylcarbamate), a related carbamate, has been employed as a chiral stationary phase in high-performance liquid chromatography (HPLC) for the enantioseparation of certain compounds (Yashima, Yamamoto, & Okamoto, 1996).
- Enhanced Chiral Recognition Abilities : Various phenylcarbamates of cellulose and amylose, including fluoro-substituted variants, have shown excellent chiral recognition abilities in HPLC, offering insights into the effects of different substituents on chiral discrimination (Chankvetadze et al., 1997).
Photoredox Catalysis in Organic Synthesis
- Catalytic Fluoromethylation of Carbon-Carbon Bonds : Trifluoromethyl and difluoromethyl groups, similar to those in 2,2,2-trifluoroethyl carbamates, are crucial in pharmaceuticals and agrochemicals. Photoredox catalysis has been a key tool in such fluoromethylation processes, offering new pathways in organic synthesis (Koike & Akita, 2016).
Catalysis and Chemical Transformations
- Lewis Acid Catalysis in Organic Reactions : Scandium trifluoromethanesulfonate, a related trifluoromethyl compound, has been used as a highly effective Lewis acid catalyst in organic reactions like acylation of alcohols (Ishihara et al., 1996).
Molecular Structure and Antibacterial Activity
- Structural and Antibacterial Studies : Research on a structurally related compound, 2,3a,8b-trihydroxy-3-(thiophen-2-ylcarbonyl)-2-(trifluoromethyl)-2,3,3a,8b-tetrahydro-4H-indeno[1,2-b]furan-4-one, revealed its crystal structure and potential antibacterial activity, highlighting the diverse applications of trifluoromethyl carbamates (Obafemi et al., 2013).
Enantioseparation in Chromatography
- Fast Enantioseparation in HPLC : A study demonstrated the baseline enantioseparation of a compound using cellulose tris(3,5-dimethylphenylcarbamate), related to the 2,2,2-trifluoroethyl carbamate, on a monolithic silica support in HPLC, achieving rapid separation times (Chankvetadze, Yamamoto, & Okamoto, 2003).
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2,3-dihydro-1H-inden-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)7-18-11(17)16-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOFCGWDLXNOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(2,3-dihydro-1H-inden-5-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Methyl(thiolan-3-yl)amino]acetic acid](/img/structure/B1519207.png)
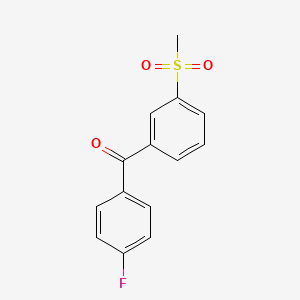
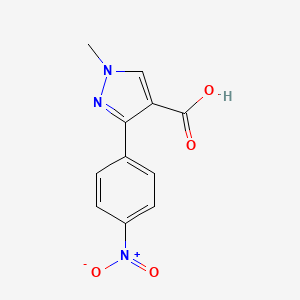
![5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519212.png)
![[1-(3-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1519214.png)
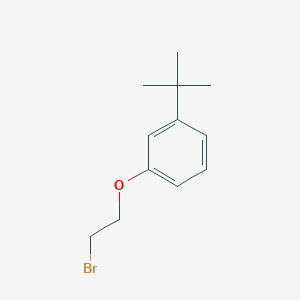
![4-[4-(2-Methoxyethyl)phenoxy]aniline](/img/structure/B1519216.png)
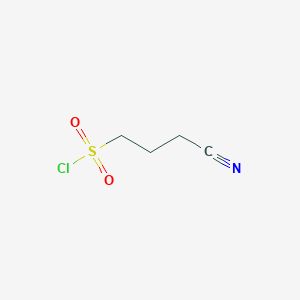
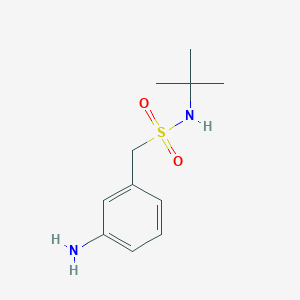
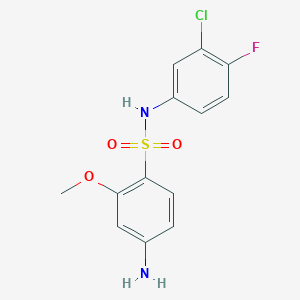
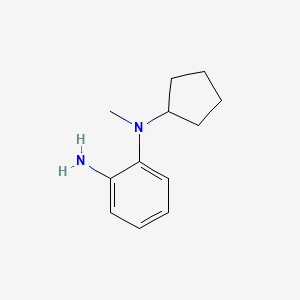
![methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1519224.png)

![4-[2-(Acetylamino)ethoxy]-3-methoxybenzoic acid](/img/structure/B1519226.png)